Physcion 8-O-β-D-(6'-O-Malonylglucoside)
Description
Overview of Anthraquinones as Biologically Active Natural Products
Anthraquinones are a large class of naturally occurring phenolic compounds based on the 9,10-anthraquinone skeleton. wikipedia.org They are widely distributed in the plant kingdom, found in families such as Polygonaceae, Fabaceae, and Rubiaceae, as well as in lichens and fungi. researchgate.net These compounds are known for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. researchgate.netmdpi.com Well-known examples of anthraquinones with significant bioactivity include emodin (B1671224), rhein, and chrysophanol. researchgate.net Their therapeutic potential has been recognized for centuries in traditional medicine and continues to be an active area of modern pharmacological research. ljmu.ac.uk
Significance of Glycosylation in Modulating Natural Product Properties
Glycosylation, the enzymatic process of attaching sugar moieties (glycones) to an organic molecule (aglycone), is a common modification of natural products. uoanbar.edu.iqcabidigitallibrary.org This structural alteration can significantly impact the physicochemical and biological properties of the parent compound. researchgate.net A key effect of glycosylation is the enhancement of water solubility, which in turn can improve the bioavailability and pharmacokinetic profile of a natural product. mdpi.com Furthermore, the addition of a sugar unit can influence the compound's mechanism of action and biological activity, sometimes leading to increased potency or altered therapeutic effects. researchgate.neteurekaselect.com In many cases, glycosides are considered the primary active components of medicinal plants. mdpi.com
Role and Occurrence of Acylation, Specifically Malonylation, in Glycosides
Acylation, the addition of an acyl group to a molecule, is another important structural modification found in natural product glycosides. nih.gov Malonylation, a specific type of acylation involving the attachment of a malonyl group, is frequently observed in flavonoid and isoflavonoid (B1168493) glycosides. nih.gov This modification can further alter the properties of the glycoside, influencing its stability, solubility, and biological activity. nih.gov The presence of a malonyl group can, for instance, enhance the stability of a compound and has been shown to play a role in the detoxification of xenobiotics in plants.
Contextualization of Physcion (B1677767) and its Glycosylated Forms within Natural Product Chemistry
Physcion, an anthraquinone (B42736) derivative, is a bioactive compound found in various medicinal plants. researchgate.net It is often found in its glycosylated forms, such as Physcion 8-O-β-D-glucopyranoside. ljmu.ac.uknih.gov The addition of a glucose molecule to the physcion aglycone forms this common glycoside. Further modification of this glucoside through malonylation at the 6'-position of the glucose unit results in the more complex compound, Physcion 8-O-β-D-(6'-O-malonylglucoside). medchemexpress.com This malonylated derivative represents a convergence of the structural modifications discussed, highlighting the chemical diversity that can be generated from a single parent anthraquinone. The study of such complex glycosides is crucial for a comprehensive understanding of the chemical constituents of medicinal plants and their potential therapeutic applications.
Chemical Profile of Physcion 8-O-β-D-(6'-O-Malonylglucoside)
| Property | Value |
| Molecular Formula | C25H24O13 |
| Molecular Weight | 532.45 g/mol |
| Appearance | Yellow to Orange Solid |
| Solubility | DMSO (Slightly) |
Occurrence and Isolation
Physcion 8-O-β-D-(6'-O-malonylglucoside) has been isolated from the root tuber of Polygonum multiflorum Thunb. (Fallopia multiflora). medchemexpress.com The isolation of this compound typically involves extraction of the plant material with a suitable solvent, followed by various chromatographic techniques to separate it from other constituents.
Biological and Pharmacological Research
While research on the specific malonylated form is emerging, studies on the parent compound, physcion, and its simple glucoside provide a basis for understanding its potential biological activities. Physcion and its glucoside, Physcion 8-O-β-D-glucopyranoside, have demonstrated a range of pharmacological effects. researchgate.netnih.gov
| Compound | Biological Activity | Research Focus |
| Physcion | Anti-inflammatory, Antimicrobial, Hepatoprotective, Anticancer | Investigation of its effects on various cancer cell lines, including cervical cancer. researchgate.netmdpi.com |
| Physcion 8-O-β-D-glucopyranoside | Anti-inflammatory, Anticancer | Studies on its potential in treating common malignancies and its anti-growth and anti-metastatic activities in ovarian cancer. medchemexpress.com |
Properties
CAS No. |
1345826-33-6 |
|---|---|
Molecular Formula |
C25H24O13 |
Molecular Weight |
532.454 |
IUPAC Name |
3-oxo-3-[[3,4,5-trihydroxy-6-(8-hydroxy-3-methoxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C25H24O13/c1-9-3-11-18(13(26)4-9)22(32)19-12(20(11)30)5-10(35-2)6-14(19)37-25-24(34)23(33)21(31)15(38-25)8-36-17(29)7-16(27)28/h3-6,15,21,23-26,31,33-34H,7-8H2,1-2H3,(H,27,28) |
InChI Key |
PLYZLMIGSHCAEW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=CC(=CC(=C3C2=O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC)O |
Synonyms |
1-[[6-O-(2-Carboxyacetyl)-β-D-glucopyranosyl]oxy]-8-hydroxy-3-methoxy-6-methyl-9,10-anthracenedione |
Origin of Product |
United States |
Botanical Sourcing and Occurrence of Physcion 8 O β D 6 O Malonylglucoside
Primary Plant Families and Genera Documented as Sources
The occurrence of Physcion (B1677767) 8-O-β-D-(6'-O-malonylglucoside) and related compounds is primarily documented in specific plant families known for producing anthraquinones, such as the Polygonaceae family.
Physcion 8-O-β-D-(6'-O-malonylglucoside) is notably extracted from the root tuber of Polygonum multiflorum Thunb., a plant belonging to the Polygonaceae family. galleryrenee.comwikidot.com Research has identified this compound as one of the key chemical markers for differentiating raw P. multiflorum from its processed forms, as its concentration tends to decrease significantly after processing. wikipedia.org Alongside its malonylated form, the plant is a rich source of other anthraquinones and stilbenes, with physcion-8-O-β-D-glucoside and emodin-8-O-β-D-glucoside being dominant constituents in the raw herb. wikipedia.org
**Table 1: Key Anthraquinone (B42736) Glucosides in *Polygonum multiflorum***
Compound Name Abbreviation Presence in Raw P. multiflorum Note Physcion 8-O-β-D-(6'-O-malonylglucoside) - Present Decreases significantly after processing Physcion 8-O-β-D-glucopyranoside PG Dominant A major bioactive anthraquinone [11, 12] Emodin (B1671224) 8-O-β-D-glucoside EMG Dominant A major characteristic constituent
The genus Rumex, also a member of the Polygonaceae family, is well-documented for its diverse anthraquinone content. diamondorchids.com Rumex japonicus Houtt. has been found to contain a variety of anthraquinones and their glycosides. youtube.com Among these is Physcion 8-O-β-D-glucopyranoside, a closely related, non-malonylated form of the subject compound. nocookie.net Studies on R. japonicus have successfully isolated several anthraquinones, including physcion, emodin, and their respective glucosides, highlighting the chemical similarities within the Polygonaceae family. diamondorchids.comyoutube.com
Malonylation of glycosides is not unique to anthraquinones or the Polygonaceae family. This chemical modification is observed across different plant species and compound classes.
Equisetum arvense (Field Horsetail): This species, belonging to the Equisetaceae family, is known to contain malonylated flavone (B191248) 5-O-glucosides. blogspot.comyoutube.com While European varieties of E. arvense are characterized by quercetin (B1663063) 3-O-glucoside and apigenin (B1666066) 5-O-glucoside, Asian and North American chemotypes contain luteolin (B72000) 5-O-glucoside and its malonyl ester. youtube.comyoutube.com
Sophronitis coccinea (Scarlet Cattleya): In the Orchidaceae family, the orange-red flowers of this orchid contain several acylated cyanidin (B77932) glycosides. Research has identified that these anthocyanins are acylated with malonic acid. Specific compounds isolated include cyanidin 3-O-[6-O-(malonyl)-β-D-glucopyranoside]-3'-O-[β-D-glucopyranoside]-7-O-[6-O-(trans-caffeoyl)-β-D-glucopyranoside] and p-coumaroyl cyanidin 3-malonylglucoside-7,3'-diglucoside.
Anatomical Distribution within Plant Tissues (e.g., Roots)
The primary source for the isolation of Physcion 8-O-β-D-(6'-O-malonylglucoside) is the root tuber of Polygonum multiflorum. galleryrenee.comwikipedia.org This aligns with broader findings on the distribution of anthraquinones in plants. These compounds are often sequestered in underground storage organs like roots and rhizomes. Pharmacokinetic studies, although focused on animal tissues after administration, show that anthraquinones tend to distribute to the intestines and stomach, which are the primary sites of absorption for these compounds from plant material. The roots of plants like Rumex crispus and Rumex japonicus are also the primary tissues from which anthraquinones are extracted. diamondorchids.com
Chemodiversity and Chemotaxonomic Markers in Anthraquinone-Producing Plants
Anthraquinones, along with flavonoids, are considered highly characteristic secondary metabolites of the Polygonaceae family. Their presence or absence and structural variations have been utilized as chemotaxonomic markers to aid in the classification of this family. The composition of anthraquinone and flavonoid aglycones has been evaluated to differentiate within the large genus Polygonum L.s.lat.
However, the utility of anthraquinones as chemotaxonomic markers can vary. For instance, within the genus Rumex, some studies have indicated that there is no clear correlation between the anthraquinone profiles and the classification of its species, suggesting they are of little value as chemosystematic markers in this specific genus. In contrast, the flavonoid profiles within Rumex show a more distinct pattern, with flavonols characterizing the subgenus Rumex and C-glycosides being prominent in the subgenus Acetosa. Generally, anthraquinones are important markers in many plant families, including Polygonaceae, Rubiaceae, and Asphodelaceae, and their distribution is a key area of phytochemical research.
Table 2: Summary of Findings on Botanical Sourcing
Compound/Class Plant Species Family Primary Tissue Reference Physcion 8-O-β-D-(6'-O-malonylglucoside) Polygonum multiflorum Polygonaceae Root Tuber , Physcion 8-O-β-D-glucopyranoside Rumex japonicus Polygonaceae Root wikipedia.org, Malonylated Flavone Glucosides Equisetum arvense Equisetaceae Sterile Stems/Sprouts wikidot.com, diamondorchids.com Malonylated Anthocyanin Glucosides Sophronitis coccinea Orchidaceae Flowers galleryrenee.com
Biosynthesis and Metabolic Pathways of Physcion 8 O β D 6 O Malonylglucoside
Core Anthraquinone (B42736) Biosynthesis via Aromatic Polyketide Pathways
The formation of the fundamental anthraquinone skeleton of physcion (B1677767) is primarily achieved through the polyketide pathway. researchgate.netresearchgate.net This pathway is common in fungi and certain higher plant families for producing anthraquinones with substituents on both aromatic rings, a characteristic feature of physcion. researchgate.netfu-berlin.de In this process, a starter unit is sequentially elongated by multiple extender units, followed by cyclization and aromatization to yield the core polycyclic structure.
Precursor Compounds and Enzymatic Steps (e.g., Shikimic Acid Pathway)
The biosynthesis of the physcion anthraquinone core begins with precursors from primary metabolism. The polyketide pathway utilizes one molecule of acetyl-CoA as a starter unit and seven molecules of malonyl-CoA as extender units. researchgate.net These are assembled into an octaketide chain by a key enzyme, a non-reducing polyketide synthase (NR-PKS). bohrium.comresearchgate.net Subsequent enzymatic activities, including cyclization and aromatization, fold this linear chain into the characteristic tricyclic anthraquinone scaffold. The biosynthesis of emodin (B1671224), a direct precursor to physcion, is well-elucidated and involves enzymes such as polyketide synthase, metallo-β-lactamase-type thioesterase (MβL-TE), and a decarboxylase. researchgate.net Emodin is then converted to physcion through a methylation reaction catalyzed by an O-methyltransferase (OMT), which adds a methyl group to the hydroxyl at the C-3 position. researchgate.net
It is important to distinguish this from the shikimate pathway, which also produces anthraquinones, but typically those with substitutions on only one of the rings, such as alizarin-type compounds. researchgate.netfu-berlin.de The shikimate pathway begins with phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through the intermediate chorismate. nih.govresearchgate.netwikipedia.orgnumberanalytics.com While chorismate is a crucial branch-point metabolite for many aromatic compounds, it is the polyketide pathway that is responsible for the biosynthesis of the physcion skeleton. researchgate.netnih.gov
Table 1: Key Enzymes and Precursors in Physcion Core Biosynthesis
| Step | Enzyme Class | Precursor(s) | Intermediate/Product |
| Polyketide Chain Assembly | Non-Reducing Polyketide Synthase (NR-PKS) | 1x Acetyl-CoA, 7x Malonyl-CoA | Octaketide Chain |
| Cyclization/Aromatization | Various (e.g., Cyclases) | Octaketide Chain | Emodin Anthrone |
| Final Core Modification | O-methyltransferase (OMT) | Emodin | Physcion |
Glycosylation: UDP-Glucosyltransferase-Mediated Reactions
Following the synthesis of the physcion aglycone, the molecule undergoes glycosylation, a crucial modification that alters its solubility and biological properties. This reaction is catalyzed by Uridine Diphosphate (UDP)-dependent glycosyltransferases (UGTs). nih.gov These enzymes facilitate the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to an acceptor molecule—in this case, the physcion aglycone. ebi.ac.uk The product of this reaction is Physcion 8-O-β-D-glucopyranoside. nih.govchemicalbook.com
UGTs are a large family of enzymes known for their role in the biosynthesis of secondary metabolites and the detoxification of xenobiotics in plants. nih.govebi.ac.uk The glycosylation of physcion is a key step that precedes the final malonylation.
Regioselectivity of Glucosylation at the 8-O Position
A critical aspect of the glycosylation step is its high regioselectivity. The UGT enzyme involved in this pathway specifically attaches the glucose molecule to the hydroxyl group at the C-8 position of the physcion core. nih.gov This specificity is a hallmark of enzymatic catalysis, where the three-dimensional structure of the enzyme's active site accommodates the physcion substrate in a precise orientation, exposing only the 8-O position to the UDP-glucose donor. This directed reaction ensures the formation of Physcion 8-O-β-D-glucopyranoside, the necessary intermediate for the subsequent malonylation step. researchgate.net
Malonylation: Malonyl-CoA-Dependent Acyltransferase Activity
The final step in the biosynthesis of Physcion 8-O-β-D-(6'-O-Malonylglucoside) is malonylation. This reaction involves the transfer of a malonyl group from Malonyl-CoA to the glucose moiety of Physcion 8-O-β-D-glucopyranoside. nih.gov This acylation is catalyzed by a specific type of acyltransferase known as a malonyl-CoA-dependent acyltransferase, which belongs to the BAHD family of acyltransferases. nih.gov Malonylation of glycosylated secondary metabolites is a common modification in plants, often serving to stabilize the compound or facilitate its transport and storage within the cell, for instance, in the vacuole. nih.gov
Specificity of Malonyl Ester Formation at the 6'-O Position of the Glucose Moiety
Similar to glycosylation, the malonylation step exhibits high specificity. The acyltransferase specifically targets the 6'-hydroxyl group of the glucose residue attached to the physcion aglycone. medchemexpress.com The enzyme's active site recognizes the structure of Physcion 8-O-β-D-glucopyranoside and orients it so that the malonyl group from Malonyl-CoA is transferred exclusively to this position. This results in the formation of a malonyl ester bond at the 6'-O position, yielding the final product, Physcion 8-O-β-D-(6'-O-Malonylglucoside). medchemexpress.com
Table 2: Modification Steps in the Biosynthesis of Physcion 8-O-β-D-(6'-O-Malonylglucoside)
| Step | Enzyme Class | Substrate | Co-substrate | Product |
| Glycosylation | UDP-Glucosyltransferase (UGT) | Physcion | UDP-Glucose | Physcion 8-O-β-D-glucopyranoside |
| Malonylation | Malonyl-CoA:Acyltransferase | Physcion 8-O-β-D-glucopyranoside | Malonyl-CoA | Physcion 8-O-β-D-(6'-O-Malonylglucoside) |
Regulation of Biosynthetic Gene Expression
The biosynthesis of complex secondary metabolites like Physcion 8-O-β-D-(6'-O-Malonylglucoside) is tightly regulated at the genetic level. The genes encoding the necessary enzymes (PKS, OMT, UGT, acyltransferase) are often physically located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.gov The expression of these clusters is frequently controlled by pathway-specific transcription factors, such as those with a Zn2Cys6 binuclear domain, which can bind to promoter regions and activate the transcription of the entire set of biosynthetic genes. nih.gov
Furthermore, regulation can occur at the level of chromatin. Many secondary metabolite BGCs, particularly in fungi, are located in heterochromatic regions of the genome and remain silent under standard laboratory conditions. nih.gov The expression of these silent clusters can be triggered by modifying the chromatin landscape, for example, through the action of histone modifying enzymes. nih.gov Loss-of-function mutations in proteins involved in histone methylation, such as the COMPASS complex component CclA, have been shown to de-repress or activate silent BGCs, leading to the production of compounds like emodin. nih.govnih.gov This epigenetic control provides a sophisticated mechanism for regulating the production of secondary metabolites in response to specific developmental or environmental cues.
Environmental and Developmental Influences on Compound Accumulation
The accumulation of Physcion 8-O-β-D-(6'-O-malonylglucoside), along with other related secondary metabolites, is not static but is influenced by a variety of environmental and developmental factors. These factors can significantly impact the rate of biosynthesis and the concentration of the compound in the plant.
Research indicates that the content of anthraquinone glycosides, a class to which Physcion 8-O-β-D-(6'-O-malonylglucoside) belongs, can vary based on the plant's growth stage and the environmental conditions it experiences. For instance, studies on Rheum species have shown seasonal variations in the levels of major anthraquinones. nih.gov
Furthermore, external environmental stimuli play a crucial role in regulating the biosynthesis of plant secondary metabolites. nih.gov Factors such as light, temperature, water availability, and soil composition can all affect the production of these compounds. nih.govoregonstate.edu For example, in cell suspension cultures of Polygonum multiflorum, the composition of the culture medium and the concentration of plant hormones such as auxins have been shown to influence the production of emodin and physcion.
It has been observed that post-harvest processing methods can also dramatically alter the chemical profile of the plant material. Specifically, the processing of Polygonum multiflorum roots has been shown to cause a significant decrease in the concentration of Physcion-8-O-(6′-O-malonyl)-glucoside. nih.gov This highlights the presence of the compound in the raw, unprocessed plant and the lability of the malonylated form to certain processing conditions.
The following table summarizes some of the key findings on the influence of environmental and developmental factors on the accumulation of related anthraquinone compounds.
| Factor | Organism/System | Observation |
| Developmental Stage | Rheum palmatum | Seasonal variations in the content of five major anthraquinones (rhein, emodin, aloe-emodin, physcion, and chrysophanol) were observed. nih.gov |
| Processing | Polygonum multiflorum roots | A significant decrease in the content of emodin-8-O-(6′-O-malonyl)-glucoside and physcion-8-O-(6′-O-malonyl)-glucoside was observed after processing. nih.gov |
| Culture Medium | Polygonum multiflorum cell suspension cultures | Murashige and Skoog (MS) medium was found to be optimal for both biomass accumulation and the production of emodin and physcion compared to other media. |
| Plant Hormones | Polygonum multiflorum cell suspension cultures | The addition of the auxin 2,4-D at a concentration of 1 mg/L in liquid MS medium resulted in the maximum biomass accumulation and production of emodin and physcion. |
Isolation, Purification, and Advanced Analytical Characterization Methodologies
Extraction Techniques for Plant Biomass
The initial step in studying Physcion (B1677767) 8-O-β-D-(6'-O-malonylglucoside) involves its extraction from the plant matrix, most notably the dried roots of Polygonum multiflorum. nih.gov A common and effective method for extracting anthraquinones and their glycosides from this plant is solvent extraction. koreascience.kr
Methanol (B129727) is frequently the solvent of choice for this process. koreascience.kr The dried and powdered plant material is typically subjected to extraction with methanol to draw out a wide range of chemical constituents, including the target compound. Following the initial extraction, the resulting crude extract is often partitioned with different solvents of varying polarities, such as ethyl acetate (B1210297), n-butanol, and water, to achieve a preliminary separation of compounds based on their chemical properties. ffhdj.com More hydrophobic compounds, including many anthraquinones, tend to concentrate in the ethyl acetate fraction. ffhdj.com
For a more targeted and efficient extraction, advanced techniques such as ultrasonic-assisted extraction may be employed. This method utilizes the energy of ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter timeframes.
Chromatographic Separation and Enrichment Strategies
Following extraction, the complex mixture of compounds must be separated to isolate and purify Physcion 8-O-β-D-(6'-O-malonylglucoside). Various chromatographic techniques are indispensable for this purpose.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of anthraquinones and their derivatives from plant extracts. koreascience.kr In the analysis of compounds from Polygonum multiflorum, reversed-phase HPLC is commonly utilized.
A typical HPLC setup for the analysis of these compounds would involve a C18 column, which is a non-polar stationary phase. The mobile phase generally consists of a gradient mixture of acetonitrile (B52724) and water, often with the addition of a small amount of acid, such as formic acid, to improve the peak shape and resolution of the separated compounds. A photodiode array (PDA) detector is frequently used to monitor the elution of compounds, allowing for their detection and preliminary identification based on their UV-Vis absorption spectra.
Table 1: Illustrative HPLC Parameters for Anthraquinone (B42736) Analysis
| Parameter | Value |
| Column | C18 reversed-phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Detection | Photodiode Array (PDA) |
This table represents typical parameters and may be optimized for specific analytical needs.
High-Speed Counter-Current Chromatography (HSCCC) for Purification
For the purification of larger quantities of target compounds from a crude extract, High-Speed Counter-Current Chromatography (HSCCC) offers a valuable alternative to traditional solid-support chromatography. This technique relies on partitioning the components of a mixture between two immiscible liquid phases, which minimizes the risk of irreversible adsorption of the sample onto a solid support.
While specific HSCCC methods for the isolation of Physcion 8-O-β-D-(6'-O-malonylglucoside) are not extensively detailed in the literature, the successful separation of other anthraquinone glycosides from medicinal plants using this technique has been demonstrated. nih.govnih.gov The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation. A typical system might consist of a mixture of solvents such as chloroform, ethyl acetate, methanol, and water. nih.gov By carefully selecting the solvent system, a good separation of compounds with different polarities can be achieved.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures.
UHPLC is well-suited for the analysis of complex plant extracts containing numerous compounds, such as those from Polygonum multiflorum. The enhanced separation power of UHPLC allows for the resolution of closely related compounds, which is particularly beneficial when dealing with various glycosylated and malonylated forms of anthraquinones. nih.gov The principles of separation are similar to HPLC, typically employing a C18 column and a gradient elution with an acidified acetonitrile-water mobile phase.
Spectroscopic Elucidation of Molecular Structure
Once a compound is purified, its chemical structure must be unequivocally determined. Spectroscopic methods, particularly mass spectrometry, are essential for this purpose.
Mass Spectrometry (MS and MS/MS Profiling, e.g., HPLC-DAD-ESI-MS/MS)
The coupling of High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Tandem Mass Spectrometry (HPLC-DAD-ESI-MS/MS) is a powerful tool for the structural elucidation of natural products. nih.gov This technique provides information on the retention time, UV-Vis spectrum, and mass-to-charge ratio (m/z) of a compound, as well as its fragmentation pattern.
In the analysis of Physcion 8-O-β-D-(6'-O-malonylglucoside), ESI in negative ion mode is often employed. The initial mass spectrum (MS) would reveal the deprotonated molecule [M-H]⁻. Subsequent fragmentation in the mass spectrometer (MS/MS) provides valuable structural information. For a glycoside, a characteristic fragmentation is the loss of the sugar moiety. In the case of Physcion 8-O-β-D-(6'-O-malonylglucoside), the loss of the malonylglucoside group would be a key fragmentation pathway. Further fragmentation of the physcion aglycone would yield additional structural information. The presence of the malonyl group can be inferred from the specific mass difference corresponding to this moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of Physcion 8-O-β-D-(6'-O-Malonylglucoside). While specific published spectra for this exact malonylated compound are not widely available, the expected chemical shifts and correlations can be inferred from detailed analyses of its constituent parts: physcion, physcion-8-O-β-D-glucoside, and the malonyl moiety.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum would reveal signals corresponding to the aromatic protons of the physcion core, the protons of the glucose unit, and the methylene (B1212753) protons of the malonyl group. The anomeric proton of the β-glucose would typically appear as a doublet around δ 5.0-5.5 ppm. The attachment of the malonyl group at the 6'-position of the glucose would cause a downfield shift of the H-6' protons.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all carbon atoms in the molecule. The anthraquinone core would show characteristic signals for its carbonyl carbons (C-9 and C-10) in the range of δ 180-190 ppm. The malonyl group would contribute signals for its two carbonyl carbons and one methylene carbon.
2D NMR Spectroscopy: Two-dimensional NMR experiments are essential to confirm the precise connectivity of the atoms.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, confirming the assignments of the CH, CH₂, and CH₃ groups. mdpi.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This is critical for identifying the linkages between the different structural units. Key HMBC correlations would be expected between the anomeric proton (H-1') of the glucose and the C-8 of the physcion aglycone, and between the H-6' protons of the glucose and the carbonyl carbon of the malonyl group, definitively confirming the glycosylation and malonylation sites. mdpi.com
Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts
Note: The following data are predicted based on known values for structurally similar compounds, as detailed published data for Physcion 8-O-β-D-(6'-O-Malonylglucoside) is scarce. The solvent is typically DMSO-d₆ or a similar polar solvent.
| Position | Predicted ¹³C Shift (δ ppm) | Predicted ¹H Shift (δ ppm) | Key HMBC Correlations |
| Physcion Moiety | |||
| 1 | ~162.0 | - | - |
| 2 | ~121.5 | ~7.10 (d) | C-4, C-9a |
| 3 | ~148.5 | - | - |
| 4 | ~110.0 | ~7.40 (d) | C-2, C-9a, C-10 |
| 4a | ~133.0 | - | - |
| 5 | ~115.0 | ~7.60 (s) | C-7, C-8a, C-10 |
| 6 | ~124.5 | - | - |
| 7 | ~108.0 | ~7.20 (s) | C-5, C-8a |
| 8 | ~161.0 | - | - |
| 8a | ~113.5 | - | - |
| 9 | ~190.0 | - | - |
| 9a | ~113.8 | - | - |
| 10 | ~182.0 | - | - |
| 3-OCH₃ | ~56.0 | ~3.90 (s) | C-3 |
| 6-CH₃ | ~22.0 | ~2.40 (s) | C-5, C-6, C-7 |
| Glucose Moiety | |||
| 1' | ~102.0 | ~5.20 (d) | C-8 |
| 2' | ~74.0 | ~3.50 (m) | C-1', C-3' |
| 3' | ~77.0 | ~3.40 (m) | C-2', C-4' |
| 4' | ~70.0 | ~3.30 (m) | C-3', C-5' |
| 5' | ~76.0 | ~3.60 (m) | C-4', C-6' |
| 6'a, 6'b | ~64.0 | ~4.30 (m), ~4.50 (m) | C-5', Malonyl C=O |
| Malonyl Moiety | |||
| 1'' | ~168.0 | - | - |
| 2'' | ~42.0 | ~3.45 (s) | C-1'', C-3'' |
| 3'' | ~169.0 | - | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy is used to study the electronic transitions within the molecule, primarily within the anthraquinone chromophore. The spectrum of Physcion 8-O-β-D-(6'-O-Malonylglucoside) is expected to be very similar to that of physcion and its other glycosides, as the glycosidic and malonyl attachments have a minor effect on the core chromophore.
The physcion anthraquinone system typically displays two main absorption bands:
Band I: An absorption maximum (λmax) in the visible region, around 430-440 nm, which is attributed to the π→π* transition of the conjugated system involving the hydroxyl and methoxy-substituted benzene (B151609) ring.
Band II: A more intense absorption in the UV region, around 250-290 nm, corresponding to the π→π* transitions of the benzoyl moieties of the anthraquinone core.
The addition of a sugar moiety at the C-8 position can cause slight shifts (typically bathochromic or hypsochromic) in these absorption maxima compared to the free aglycone.
Interactive Data Table: Typical UV-Vis Absorption Maxima for Physcion and Related Compounds
| Compound | Solvent | λmax Band I (nm) | λmax Band II (nm) |
| Physcion | Methanol | ~435 | ~254, ~266, ~288 |
| Physcion-8-O-β-D-glucoside | Methanol | ~430 | ~255, ~270, ~285 |
| Physcion 8-O-β-D-(6'-O-Malonylglucoside) | Methanol | ~430 | ~255, ~270, ~285 |
Note: The data for Physcion 8-O-β-D-(6'-O-Malonylglucoside) is predicted to be highly similar to its non-malonylated counterpart.
Quantitative Analysis and Analytical Validation Protocols
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for the quantitative analysis of Physcion 8-O-β-D-(6'-O-Malonylglucoside) in natural extracts. researchgate.netnih.gov
A typical HPLC method would involve:
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is most common for separating anthraquinones. nih.govnih.gov
Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., water with 0.1-0.5% formic or phosphoric acid) and an organic solvent like acetonitrile or methanol. nih.govnih.gov The gradient would be optimized to achieve good resolution between the target compound and other related anthraquinones like emodin (B1671224), physcion, and their various glycosides.
Detection: Detection is typically performed using a UV detector set at a wavelength where the compound shows significant absorbance, such as 254 nm or around the Band I maximum (~435 nm), to ensure sensitivity and selectivity. nih.gov
Analytical Validation: For the HPLC method to be considered reliable for quality control, it must be validated according to established guidelines (e.g., ICH Q2(R1)). The validation protocol would include:
Linearity: Demonstrating a linear relationship between the concentration of the reference standard and the detector response over a specified range.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Precision: Assessing the method's repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), with results expressed as the relative standard deviation (RSD).
Accuracy: Evaluating the closeness of the measured value to the true value, often determined through recovery studies by spiking a blank matrix with a known amount of the reference standard.
Specificity: Ensuring that the method can unequivocally assess the analyte in the presence of other components that may be present in the sample matrix.
Reference Standards and Quality Control of Natural Extracts
The availability of a high-purity, well-characterized reference standard of Physcion 8-O-β-D-(6'-O-Malonylglucoside) is a prerequisite for accurate quantitative analysis and effective quality control of herbal materials and products. nih.gov
Reference Standard Specifications: A certified reference standard should be accompanied by a Certificate of Analysis (CoA) that provides:
Identity: Confirmed by spectroscopic methods, primarily ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
Purity: Determined by a validated quantitative method, typically HPLC-UV, and expressed as a percentage (e.g., >98%).
Moisture Content: Measured by methods like Karl Fischer titration.
Residual Solvents: Quantified to ensure they are below acceptable limits.
Storage Conditions: Recommended conditions (e.g., -20°C, protected from light) to ensure long-term stability.
Quality Control Applications: In the context of quality control for natural extracts, such as those from Polygonum multiflorum, the reference standard is used to:
Confirm the identity of the peak corresponding to Physcion 8-O-β-D-(6'-O-Malonylglucoside) in the HPLC chromatogram of the extract.
Quantify the amount of the compound in the raw material or finished product, ensuring it meets predefined specifications. This helps in standardizing the extract and ensuring batch-to-batch consistency.
Chemical Synthesis and Semisynthesis of Physcion 8 O β D 6 O Malonylglucoside and Its Structural Analogs
Strategies for Total Chemical Synthesis of the Glycoside
A total synthesis of Physcion (B1677767) 8-O-β-D-(6'-O-malonylglucoside) has not been explicitly reported in the scientific literature. However, a plausible synthetic route can be designed based on known methods for constructing anthraquinones and forming glycosidic bonds. A retrosynthetic analysis would logically disconnect the molecule into three key fragments: the physcion aglycone, a D-glucose derivative, and a malonate unit.
The construction of the physcion aglycone could be achieved through several established strategies for anthraquinone (B42736) synthesis. One common approach involves a Diels-Alder reaction between a suitably substituted naphthoquinone and a diene, followed by an oxidation step to form the aromatic system. acs.org Alternatively, Friedel-Crafts acylation reactions could be employed to build the tricyclic core.
Once the physcion aglycone is obtained, the next critical step is the glycosylation at the C-8 hydroxyl group. This would likely involve a protected glucose donor, such as peracetylated glucosyl bromide (acetobromoglucose), under Koenigs-Knorr conditions. nih.gov The final step would be the selective malonylation of the C-6' primary hydroxyl group on the glucose moiety, followed by the deprotection of all protecting groups to yield the final product. The stereoselective synthesis of C-acyl glycosides can also be approached using modern cross-coupling reactions, although this is more common for C-glycosides. acs.org Given the complexity and number of steps, a total synthesis would be a considerable undertaking, making semisynthetic approaches more practical.
Semisynthetic Derivatization from Physcion or Physcion 8-O-β-D-Glucopyranoside
Semisynthesis, starting from readily available natural products like physcion or its non-acylated glucoside, offers a more efficient and direct route to the target molecule and its derivatives. nih.govljmu.ac.uk
The key challenge in the glycosylation of physcion is achieving regioselectivity for the C-8 hydroxyl group over the C-1 hydroxyl group. The C-1 hydroxyl group's acidity and nucleophilicity are reduced due to intramolecular hydrogen bonding with the adjacent quinone carbonyl group. This inherent difference in reactivity can be exploited to favor glycosylation at the C-8 position.
Chemical Methods: The Koenigs-Knorr reaction, using a protected glycosyl halide like acetobromoglucose in the presence of a silver salt promoter (e.g., Ag₂O or Ag₂CO₃), is a classic and effective method for glycosylating phenolic hydroxyl groups. nih.gov By carefully controlling reaction conditions (temperature, solvent, and stoichiometry), selective glycosylation at the more reactive C-8 hydroxyl can be optimized. Other methods, such as using glycosyl trichloroacetimidate (B1259523) donors activated by a Lewis acid (e.g., TMSOTf), could also be employed. The stereochemical outcome (α or β) at the anomeric center is influenced by the protecting groups on the sugar donor and the reaction mechanism.
Enzymatic Methods: Biocatalysis offers a powerful alternative for achieving high regio- and stereoselectivity. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor (like UDP-glucose) to an acceptor molecule. mdpi.commdpi.com While a specific GT for the glycosylation of physcion at the C-8 position may not have been identified, screening microbial enzyme libraries could lead to the discovery of a suitable biocatalyst. This approach would circumvent the need for extensive protecting group chemistry and typically proceeds under mild, environmentally benign conditions. mdpi.com
The second key semisynthetic step is the selective acylation of Physcion 8-O-β-D-glucopyranoside at the C-6' position of the glucose unit. The primary hydroxyl group at C-6' is sterically more accessible and inherently more reactive than the secondary hydroxyl groups at C-2', C-3', and C-4', allowing for directed acylation.
Chemical Methods: Selective malonylation can be achieved by reacting Physcion 8-O-β-D-glucopyranoside with a suitable malonylating agent. To avoid di-acylation or reaction at other hydroxyls, a mono-protected malonate derivative, such as benzyl (B1604629) malonyl chloride, can be used. The reaction is typically carried out in an aprotic solvent with a non-nucleophilic base. After the reaction, the benzyl protecting group can be removed by hydrogenolysis. Another approach involves the use of organotin reagents, such as dibutyltin (B87310) oxide, which can selectively activate the C-6' hydroxyl for acylation. nih.gov
Enzymatic Methods: Enzymatic acylation is a highly effective strategy for regioselective modification of glycosides. Lipases, proteases, and esterases are known to catalyze the acylation of sugars, often with a strong preference for the primary hydroxyl group. researchgate.netnih.gov For instance, using a lipase (B570770) like Candida antarctica lipase B (CALB) with a malonic acid ester as the acyl donor in a non-aqueous solvent could provide a clean and efficient route to the desired 6'-O-malonylated product. mdpi.com This method avoids harsh reagents and complex protection-deprotection sequences.
Synthesis of Isomeric and Homologous Malonylated Glycosides
The synthetic strategies outlined above can be adapted to produce a variety of related compounds for structure-activity relationship (SAR) studies.
Isomeric Glycosides : While glycosylation generally favors the C-8 position, altering reaction conditions (e.g., using stronger bases or different solvent systems) could potentially lead to the formation of the isomeric Physcion 1-O-β-D-glucopyranoside. Subsequent malonylation would yield the corresponding 1-O-β-D-(6'-O-malonylglucoside) isomer. Separation of these isomers would likely require chromatographic techniques.
Homologous Glycosides : To synthesize homologous compounds, malonic acid can be replaced with other dicarboxylic acids. For example, using succinic acid or glutaric acid derivatives as the acylating agents in either chemical or enzymatic reactions would produce Physcion 8-O-β-D-(6'-O-succinylglucoside) or Physcion 8-O-β-D-(6'-O-glutaryglucoside), respectively.
Preparation of Other Acylated Glycosides for Comparative Research (e.g., acetylated, coumarated derivatives)
To investigate how the acyl group influences the biological activity of the parent glycoside, derivatives with different acyl moieties can be synthesized.
Acetylated Derivatives : Acetylation can be readily achieved by reacting Physcion 8-O-β-D-glucopyranoside with an acetylating agent like acetic anhydride (B1165640) in pyridine. nih.gov Depending on the reaction conditions, this can lead to per-acetylation (acetylation of all hydroxyls on the sugar) or, under more controlled conditions, selective acetylation at the most reactive C-6' position. Enzymatic acetylation using specific acyltransferases is also a viable route for highly selective modifications. nih.gov
Coumarated Derivatives : Acylation with phenolic acids like p-coumaric acid is common in natural products. nih.gov The synthesis of a coumarated derivative would involve the esterification of Physcion 8-O-β-D-glucopyranoside with an activated form of p-coumaric acid (e.g., p-coumaroyl chloride) or by using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). Lipase-catalyzed transesterification using a p-coumarate ester is also a well-established method for producing such derivatives. mdpi.com
These synthetic and semisynthetic approaches provide a versatile platform for accessing Physcion 8-O-β-D-(6'-O-malonylglucoside) and a library of its analogs, which are essential for detailed biological and pharmacological investigations.
Structure Activity Relationship Sar Studies of Physcion 8 O β D 6 O Malonylglucoside and Analogous Glycosides
Influence of the Malonyl Acyl Group on Bioactivity Profiles
The presence of an acyl group, such as the malonyl group, on the sugar moiety of an anthraquinone (B42736) glycoside can profoundly influence its physicochemical properties and biological activities. Malonylation is a common modification in plant secondary metabolites and often serves to enhance stability and modulate bioactivity. nih.gov
Key Influences of the Malonyl Group:
Enhanced Stability: Acylation, including malonylation, can protect the glycosyl moiety from enzymatic degradation by glycosidases. nih.gov This increased stability can lead to a longer half-life in biological systems, potentially enhancing the duration of its therapeutic effects. Studies on acylated anthocyanins, a related class of glycosides, have shown that acylation extends their half-life and slows the degradation process under heat and light. researchgate.netmdpi.com
Modified Lipophilicity: The addition of a malonyl group alters the polarity of the molecule. This change in lipophilicity can affect the compound's ability to cross biological membranes, thereby influencing its absorption, distribution, and cellular uptake. nih.gov
Altered Bioactivity: The malonyl group can directly participate in interactions with biological targets or indirectly influence activity by altering the conformation of the entire molecule. Research on other malonylated glycosides has demonstrated that the introduction of a malonyl group can lead to an enhancement of bioactivities such as antioxidant potential. nih.gov For instance, the DPPH radical scavenging activity of certain mono-malonylated glycosides was found to be significantly higher than their non-malonylated counterparts. nih.gov
Significance of the Glycosidic Moiety (β-D-Glucose) for Activity and Specificity
The glycosylation of an aglycone like physcion (B1677767) to form a glycoside such as Physcion 8-O-β-D-glucopyranoside is a critical structural modification that significantly impacts its biological profile. ljmu.ac.uknih.gov
Key Contributions of the Glucose Moiety:
Increased Solubility: The glucose unit, with its multiple hydroxyl groups, substantially increases the water solubility of the otherwise poorly soluble physcion aglycone. This is a crucial factor for its administration and bioavailability in aqueous biological fluids.
Modulation of Bioactivity: The presence of the sugar can alter the spectrum of biological activity. While the physcion aglycone itself possesses a range of activities, including antimicrobial and hepatoprotective effects, its glycoside, Physcion 8-O-β-D-glucopyranoside, is noted for activities such as anti-sepsis and ameliorating effects against dementia. ljmu.ac.uknih.govcore.ac.uk This suggests that the glucose moiety can direct the molecule toward different biological targets or pathways.
Transport and Cellular Uptake: The glucose moiety can be recognized by glucose transporters on cell membranes, potentially facilitating the entry of the compound into cells. This can be a key factor in the compound's mechanism of action, particularly in targeting specific cell types.
Contribution of the Physcion Aglycone to Biological Effects
The physcion aglycone (1,8-dihydroxy-3-methoxy-6-methylanthraquinone) forms the core structure and is itself a potent bioactive molecule. researchgate.net The biological effects of the parent malonylglucoside are fundamentally rooted in the inherent properties of this anthraquinone skeleton.
Inherent Biological Activities of Physcion:
Anti-inflammatory and Anti-cancer Properties: Physcion is well-documented for its anti-inflammatory and anti-cancer activities. ljmu.ac.uknih.govresearchgate.net It can induce apoptosis and autophagy in various cancer cell lines and regulate numerous cell signaling pathways. researchgate.netnih.gov
Antimicrobial and Hepatoprotective Effects: Research has also highlighted its efficacy as an antimicrobial agent and its ability to protect the liver. ljmu.ac.ukresearchgate.net
Enzyme Inhibition: Physcion has been shown to act as an inhibitor of enzymes like 6-phosphogluconate dehydrogenase (6PGD), which plays a role in cancer cell metabolism. nih.govcore.ac.uk
The glycosylation and subsequent malonylation of physcion can be seen as modifications that fine-tune these inherent activities, for instance, by improving its delivery to target sites or by altering its interaction with specific molecular targets.
Comparative Analysis with Non-Malonylated and Other Acylated Anthraquinone Glycosides
The subtle structural differences between Physcion 8-O-β-D-(6'-O-malonylglucoside) and its analogs lead to distinct bioactivity profiles. A comparative analysis underscores the importance of both the aglycone structure and the nature of the glycosidic substitution.
| Compound Name | Aglycone | Glycosidic Moiety | Acyl Group | Key Reported Bioactivities |
| Physcion 8-O-β-D-(6'-O-malonylglucoside) | Physcion | 6'-O-Malonyl-β-D-glucose | Malonyl | Extracted from Polygonum multiflorum. medchemexpress.com The malonyl group is expected to enhance stability and modulate lipophilicity compared to the non-malonylated form. nih.gov |
| Physcion 8-O-β-D-glucopyranoside | Physcion | β-D-Glucose | None | Anti-inflammatory, anti-cancer, anti-sepsis, and ameliorative effects against dementia. ljmu.ac.uknih.gov It exhibits anti-growth and anti-metastatic activities in ovarian and non-small cell lung cancer. nih.govnih.gov |
| Emodin (B1671224) 8-O-β-D-glucopyranoside | Emodin | β-D-Glucose | None | Inhibits aldose reductase and DNA topoisomerase II. caymanchem.com Promotes osteoblastic cell proliferation and shows neuroprotective effects. caymanchem.comresearchgate.net It also exhibits anticancer activity against nervous system tumors. nih.govresearchgate.net |
| Emodin-8-O-(6'-O-malonyl)-glucoside | Emodin | 6'-O-Malonyl-β-D-glucose | Malonyl | The malonylation of emodin glucoside would likely alter its stability and bioactivity profile in a manner similar to that observed for other malonylated glycosides. nih.gov |
| Physcion-8-β-D-(6′-O-acetyl)glucoside | Physcion | 6'-O-Acetyl-β-D-glucose | Acetyl | The acetyl group, being less polar than the malonyl group, would confer a different lipophilicity profile, likely influencing its membrane permeability and interaction with biological targets. |
This table is generated based on available data and structure-activity relationship principles. Direct comparative studies for all listed compounds under identical conditions are limited.
The comparison reveals that both the aglycone (physcion vs. emodin) and the acylation of the glucose moiety are critical determinants of activity. Emodin and physcion differ by a hydroxyl group versus a methoxy (B1213986) group at position 3, which can significantly alter their electronic properties and hydrogen bonding capacity. Similarly, the difference between a malonyl, acetyl, and no acyl group affects polarity, size, and stability, leading to a nuanced spectrum of biological actions. utupub.fi
Computational Chemistry and Molecular Docking Approaches for SAR Prediction
Computational methods are increasingly valuable tools for predicting and understanding the structure-activity relationships of natural products, including anthraquinone glycosides.
Molecular Docking: This technique can be used to predict the binding modes of Physcion 8-O-β-D-(6'-O-malonylglucoside) and its analogs within the active sites of target proteins. For example, docking studies could elucidate how the malonyl group contributes to binding affinity and specificity with a particular enzyme or receptor compared to its non-malonylated counterpart. By modeling these interactions, researchers can rationalize observed differences in bioactivity and guide the design of more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. For anthraquinones, descriptors such as hydrophobicity, electronic properties (e.g., partial charges on atoms), and steric parameters can be calculated and correlated with activities like anti-cancer or anti-inflammatory potency. Software like DataWarrior has been used to analyze the SAR of anthraquinones, demonstrating that the position of substituents like hydroxyl groups significantly impacts activity. frontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. This can reveal the stability of the binding pose predicted by docking and highlight the role of specific interactions, such as hydrogen bonds involving the glucose or malonyl moieties, in maintaining the complex.
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying enzymatic reactions, QM/MM methods can be employed. These approaches have been used to elucidate the reaction mechanisms of malonyltransferases, the enzymes responsible for the malonylation of glycosides, revealing the roles of specific amino acid residues in catalysis. researchgate.net
These computational approaches offer a powerful complement to experimental studies, enabling a more detailed and predictive understanding of the SAR of complex natural products like Physcion 8-O-β-D-(6'-O-malonylglucoside).
Pre Clinical Pharmacokinetics and Biotransformation
Absorption and Distribution Studies in Animal Models
Following oral administration in rats, physcion (B1677767) 8-O-β-D-(6'-O-malonylglucoside) is subject to rapid metabolic changes in the gastrointestinal tract, leading to the absorption of its metabolites, most notably physcion-8-O-β-D-glucoside (PG). While the parent compound itself is often found in very low or undetectable concentrations in plasma, its metabolites are readily absorbed. nih.gov
Studies involving the oral administration of Radix Polygoni Multiflori extract, which contains physcion 8-O-β-D-(6'-O-malonylglucoside), have demonstrated that PG is one of the main components detected in rat plasma, indicating its absorption from the gut. nih.gov The pharmacokinetic parameters of PG after oral administration of the extract have been determined, as shown in the table below.
Pharmacokinetic Parameters of Physcion-8-O-β-D-glucoside (PG) in Rats After Oral Administration of Radix Polygoni Multiflori Extract
| Parameter | Value (Mean ± SD) |
|---|---|
| Tmax (h) | 0.58 ± 0.20 |
| Cmax (ng/mL) | 143.07 ± 45.13 |
| AUC(0-t) (ng/mL*h) | 307.24 ± 98.67 |
| t1/2 (h) | 2.18 ± 0.75 |
Data sourced from a study on the oral administration of 18 g/kg Radix Polygoni Multiflori extract in rats. nih.gov
The distribution of the metabolites of physcion 8-O-β-D-(6'-O-malonylglucoside) has been observed in various tissues. Notably, high concentrations of PG are found in the liver and kidneys, which are key organs for metabolism and excretion. nih.gov This distribution pattern suggests that these organs are primary sites of action or elimination for the compound's derivatives. Other tissues where metabolites have been detected include the heart, spleen, and lungs. plos.orgresearchgate.net
Tissue Distribution of Physcion-8-O-β-D-glucoside (PG) in Rats 2 Hours After Oral Administration of Radix Polygoni Multiflori Extract
| Tissue | Concentration (ng/g) (Mean ± SD) |
|---|---|
| Liver | 158.43 ± 45.89 |
| Kidney | 120.17 ± 33.24 |
| Heart | 35.67 ± 10.11 |
| Spleen | 28.92 ± 8.76 |
| Lung | 41.23 ± 12.34 |
Data represents concentrations following a single oral dose of 18 g/kg of the extract. nih.gov
Metabolic Fate and Biotransformation Pathways
The biotransformation of physcion 8-O-β-D-(6'-O-malonylglucoside) is a complex process involving several key enzymatic steps that significantly alter its structure and activity.
The first metabolic step for physcion 8-O-β-D-(6'-O-malonylglucoside) is the rapid hydrolysis of the malonyl ester bond. This reaction is catalyzed by carboxylesterases, which are abundant in the liver and intestines. nih.govnih.gov This enzymatic action cleaves the malonyl group, yielding physcion-8-O-β-D-glucoside. This process is generally efficient, contributing to the limited systemic exposure of the original malonylated compound. nih.govwikipedia.org
Following the initial hydrolysis, physcion-8-O-β-D-glucoside can undergo deglycosylation, a reaction that cleaves the glucose molecule from the physcion aglycone. This process is primarily carried out by β-glucosidases produced by the intestinal microflora. nih.gov The gut microbiota plays a pivotal role in this transformation, releasing the more lipophilic aglycone, physcion, which can then be absorbed or further metabolized in the gut. nih.gov
Both the aglycone (physcion) and its glycoside form (PG) are substrates for further metabolism through Phase I and Phase II reactions. Phase I metabolism may involve oxidation or demethylation reactions. The predominant Phase II metabolic pathway is glucuronidation, where UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the hydroxyl groups of the compounds. uef.finih.govflinders.edu.au This conjugation significantly increases the water solubility of the metabolites, preparing them for excretion. uef.fi Sulfation is another possible, though generally minor, Phase II pathway. The primary metabolites found circulating in the plasma and excreted are physcion-8-O-β-D-glucoside, physcion, and their corresponding glucuronide and sulfate (B86663) conjugates.
Excretion Routes and Elimination Kinetics
The elimination of physcion 8-O-β-D-(6'-O-malonylglucoside) and its various metabolites occurs through several routes, with fecal and biliary excretion being the most significant.
Studies in rats have shown that a majority of the administered dose's metabolites are excreted in the feces. nih.gov This is largely due to the significant role of biliary excretion. Metabolites, particularly the glucuronide conjugates formed in the liver, are actively transported into the bile and then released into the intestine. nih.govnih.gov Once in the intestine, these conjugates can be eliminated in the feces. A portion of these biliary-excreted conjugates may be deconjugated by the gut microbiota, allowing the reabsorption of the aglycone in a process known as enterohepatic circulation.
Urinary excretion is a less prominent route for the elimination of these compounds. The table below summarizes the cumulative excretion of physcion-8-O-β-D-glucoside (PG) in rats.
Cumulative Excretion of Physcion-8-O-β-D-glucoside (PG) in Rats Over 48 Hours
| Excretion Route | Percentage of Total Dose Excreted (%) (Mean ± SD) |
|---|---|
| Feces | 65.7 ± 15.3 |
| Bile | 48.2 ± 11.9 |
| Urine | 5.4 ± 1.8 |
Data based on the administration of a Radix Polygoni Multiflori extract containing the precursor to PG. nih.gov
The elimination half-life (t1/2) of the primary absorbed metabolite, PG, is relatively short, indicating efficient clearance from the systemic circulation through these metabolic and excretory pathways. nih.gov
Interactions with Biological Systems and Other Phytochemicals
Synergistic and Antagonistic Interactions with Co-Occurring Plant Constituents
The study of synergistic and antagonistic interactions is crucial for understanding the therapeutic potential of plant extracts. The combination of multiple compounds can result in an enhanced effect (synergism) or a reduced effect (antagonism) compared to the individual activities of the compounds. researchgate.net Phytochemicals can work in concert to neutralize resistance mechanisms in microbes or augment the activity of other drugs. nih.gov
While direct research on the synergistic or antagonistic interactions of Physcion (B1677767) 8-O-β-D-(6'-O-malonylglucoside) with other specific plant constituents is not extensively documented, the principle of synergy is well-established for related classes of compounds like flavonoids and other phenolics. researchgate.net For instance, studies on various combinations of phenolic and flavonoid compounds have demonstrated both significant synergistic and antagonistic antioxidant effects. researchgate.net Given that Physcion 8-O-β-D-(6'-O-malonylglucoside) co-exists with other anthraquinones, flavonoids, and phenolic compounds in its natural sources, the potential for such interactions is high. These interactions could influence its bioavailability, metabolic transformation, and ultimate biological activity. A review of related compounds suggests that the combination of phytochemicals can enhance therapeutic outcomes, such as in cancer treatment where flavonoids have been shown to work synergistically with chemotherapy agents like paclitaxel. nih.gov
Table 1: Examples of Synergistic and Antagonistic Interactions Among Phytochemical Classes
| Interacting Compounds/Classes | Observed Effect | Outcome | Source |
| Gallic Acid + Caffeic Acid | Synergism | Enhanced antioxidant activity | researchgate.net |
| Quercetin (B1663063) + Gallic Acid + Caffeic Acid | Synergism | Enhanced antioxidant activity | researchgate.net |
| Rutin + Caffeic Acid + Rosmarinic Acid | Antagonism | Reduced antioxidant activity | researchgate.net |
| Flavonoids + Paclitaxel | Synergism | Enhanced anticancer effects | nih.gov |
| Phytochemicals + Antimicrobial Agents | Synergism | Counteraction of drug resistance | nih.gov |
Modulation of Gut Microbiota Composition and Activity
Anthraquinone (B42736) glycosides, upon ingestion, travel to the intestine where they interact significantly with the resident gut microbiota. nih.gov These microorganisms can enzymatically cleave the sugar moieties, a critical step for their absorption and activity. Specifically, enzymes like β-glucosidase secreted by intestinal flora can decompose anthraquinone-glycosides into their active aglycones. nih.gov This biotransformation is essential for exerting their biological effects.
Research on purified anthraquinone-glycoside preparations from rhubarb demonstrates a notable ability to modulate the gut microbiota. nih.gov These preparations can ameliorate gut dysbiosis by increasing the abundance of beneficial bacteria, such as Lactobacillus and other short-chain fatty acid (SCFA)-producing bacteria, while reducing the populations of potentially pathogenic bacteria like Desulfovibrio. nih.gov Similarly, other glycosides have been shown to adjust gut microbiota structure, for example by increasing the relative abundance of Verrucomicrobia and decreasing Firmicutes. nih.gov
Furthermore, certain anthraquinone glycosides can directly influence the metabolic functions of the gut microbiota. Rhein 8-O-β-D-glucopyranoside, another rhubarb constituent, has been found to suppress the production of indole (B1671886)—a precursor to the uremic toxin indoxyl sulfate (B86663)—by inhibiting the tryptophanase function in gut bacteria. nih.gov This suggests that beyond altering the composition of the microbiota, these compounds can modulate their enzymatic activities, which has implications for host health. nih.gov The metabolism of plant secondary compounds is a key function of specialized gut microbiota. nih.gov
Table 2: Effects of Anthraquinone Glycosides on Gut Microbiota
| Compound/Preparation | Effect on Microbiota Composition | Effect on Microbiota Activity | Source |
| Purified Anthraquinone-Glycoside Preparation (RAGP) | ↑ Abundance of Lactobacillus and SCFA-producing bacteria | ↓ Abundance of Lachnospiraceae NK4A136 group and Desulfovibrio | nih.gov |
| Rhein 8-O-β-D-glucopyranoside | Not specified | Inhibits tryptophanase function, suppressing indole production | nih.gov |
| 2-O-β-d-glucopyranosyl-l-ascorbic acid (related glycoside) | ↑ Abundance of Verrucomicrobia, Porphyromonadaceae | ↓ Abundance of Firmicutes, Lachnospiraceae, Ruminococcaceae | nih.gov |
Potential Interactions with Endogenous Signaling Pathways and Receptors
The biological effects of physcion and its glycosides are mediated through interactions with a multitude of endogenous signaling pathways and receptors. nih.gov These interactions are fundamental to their observed activities, particularly in areas like cell differentiation and cancer biology. While studies often focus on the aglycone (physcion) or its direct glucoside, the findings provide a strong basis for understanding the potential pathways modulated by Physcion 8-O-β-D-(6'-O-malonylglucoside), which likely acts as a prodrug that is metabolized to these forms.
A significant body of research points to the role of Physcion 8-O-β-D-glucopyranoside (the non-malonylated form, hereafter physcion-Glu) and physcion in regulating pathways critical for cell growth, differentiation, and apoptosis. nih.gov For example, physcion-Glu has been shown to promote the differentiation of mesenchymal progenitor cells into osteoblasts (bone-forming cells). nih.gov This effect is achieved by activating the PI3K-Akt/MAP kinase signaling pathways, which subsequently induces the expression of Bone Morphogenetic Protein-2 (BMP-2), a key regulator of bone formation. nih.gov Physcion-Glu also acts synergistically with BMP-2, enhancing the BMP signaling pathway that leads to the activation of the transcription factor Runx2. nih.gov
In the context of cancer, physcion and its glucoside regulate numerous cell signaling pathways by modulating cell cycle regulators, protein kinases, microRNAs, and transcription factors, ultimately leading to the death of cancerous cells. nih.gov A specific mechanism elucidated for physcion (the aglycone) involves the induction of excessive reactive oxygen species (ROS) in nasopharyngeal carcinoma cells. nih.gov This ROS generation disrupts the miR-27a/ZBTB10 axis, which in turn represses the Sp1 transcription factor, a key event that triggers both apoptosis and autophagy in the cancer cells. nih.gov
Table 3: Interactions of Physcion and its Glucoside with Endogenous Signaling Pathways
| Compound Form | Target Pathway/Receptor | Biological Outcome | Source |
| Physcion 8-O-β-D-glucopyranoside (physcion-Glu) | PI3K-Akt/MAP Kinase Pathway | Activation leads to increased BMP-2 gene expression | nih.gov |
| Physcion 8-O-β-D-glucopyranoside (physcion-Glu) | BMP Signaling Pathway | Enhances BMP-2-induced osteoblast commitment; activates Runx2 via p-Smad | nih.gov |
| Physcion (Aglycone) | ROS/miR-27a/ZBTB10/Sp1 Axis | Repression of Sp1 transcription factor, leading to apoptosis and autophagy in cancer cells | nih.gov |
| Physcion and Physcion 8-O-β-D-glucopyranoside | General Cell Signaling | Modulation of cell cycle regulators, protein kinases, microRNAs, and transcription factors | nih.gov |
Future Directions in Physcion 8 O β D 6 O Malonylglucoside Research
Discovery of Novel Molecular Targets and Signaling Cascades
The precise molecular interactions of Physcion (B1677767) 8-O-β-D-(6'-O-Malonylglucoside) are largely unknown. Future research must prioritize the identification of its direct protein targets and the signaling pathways it modulates. Studies on the closely related compound, physcion 8-O-β-D-glucopyranoside (PG), have shown that it can regulate numerous cell signaling pathways involved in cancer, including those mediated by protein kinases, microRNAs, and transcription factors. nih.gov Furthermore, PG has been found to induce autophagy through the AMPK/SIRT1 signaling pathway in human umbilical vein endothelial cells. nih.gov
A critical future endeavor will be to determine if Physcion 8-O-β-D-(6'-O-Malonylglucoside) shares these targets or possesses a distinct mechanistic profile due to its malonyl moiety. High-throughput screening, affinity chromatography-mass spectrometry, and computational docking studies could be employed to identify binding partners. Subsequent cell-based assays would then be essential to validate these interactions and map the downstream signaling cascades.
Table 1: Potential Molecular Targets and Signaling Pathways for Future Investigation
| Category | Potential Target/Pathway | Rationale Based on Related Compounds |
|---|---|---|
| Metabolic Regulation | AMP-Activated Protein Kinase (AMPK) | The related glucoside (PG) activates the AMPK/SIRT1 pathway. nih.gov |
| Cell Cycle & Apoptosis | Cyclin-Dependent Kinases (CDKs), Bcl-2 family proteins, Caspases | Physcion and PG regulate proteins linked to the cell cycle and apoptosis. nih.govljmu.ac.uk |
| Signal Transduction | MAPK-ERK, PI3K-AKT, JAK-STAT | These are common pathways modulated by anthraquinones like emodin (B1671224) and physcion. researchgate.net |
| Metastasis | Matrix Metalloproteinases (MMPs) | Physcion has been shown to decrease levels of MMP-2/-9. ljmu.ac.uk |
Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation
To accurately probe the biological effects of Physcion 8-O-β-D-(6'-O-Malonylglucoside), sophisticated preclinical models that better replicate human physiology are required. While initial studies on related compounds have utilized standard two-dimensional (2D) cell cultures, such as human umbilical vein endothelial cells (HUVECs), future work should progress to more complex systems. nih.gov
Advanced in vitro models, including patient-derived organoids and microfluidic organ-on-a-chip systems, offer a three-dimensional architecture and multicellular environment that more closely mimics native tissue. nih.gov These complex in vitro models (CIVMs) could provide more accurate insights into the compound's efficacy and mechanism of action in a tissue-specific context. nih.gov For instance, developing liver or kidney organoids would be invaluable, given that toxicity in these organs is a known concern for some anthraquinones. nih.gov Subsequently, transgenic or disease-specific animal models will be indispensable for in vivo validation of the findings, allowing for a comprehensive understanding of the compound's pharmacokinetics and systemic effects.
Exploration of Undiscovered Botanical Sources and Biotechnological Production Methods
Currently, Physcion 8-O-β-D-(6'-O-Malonylglucoside) has been identified and extracted from the root tuber of Polygonum multiflorum (now classified as Fallopia multiflora). medchemexpress.commedchemexpress.com The parent compound, physcion, is more widely distributed, found in plant families such as Polygonaceae (genera Rheum, Polygonum, Rumex) and Fabaceae (genus Cassia), as well as in some fungi and lichens. researchgate.netnih.gov A systematic phytochemical screening of these and related species could reveal new, potentially richer botanical sources of the malonylated glucoside.
Furthermore, reliance on extraction from wild or cultivated plants can be unsustainable and yield inconsistent product levels. Therefore, exploring biotechnological production methods is a crucial future direction. Research has demonstrated the feasibility of engineering microbial strains to produce physcion. researchgate.net These engineered platforms could be further modified by introducing specific glycosyltransferases and malonyltransferases to create a complete biosynthetic pathway for the targeted production of Physcion 8-O-β-D-(6'-O-Malonylglucoside), offering a scalable and controlled supply for research and development. researchgate.net
Table 2: Potential Botanical Sources for Investigation
| Family | Genus | Known to Contain | Rationale for Investigation |
|---|---|---|---|
| Polygonaceae | Fallopia (Polygonum) | Physcion 8-O-β-D-(6'-O-Malonylglucoside) | Confirmed source. medchemexpress.com |
| Polygonaceae | Rheum | Physcion, Physcion 8-O-β-D-glucopyranoside | High likelihood of containing malonylated derivatives. researchgate.netlookchem.com |
| Polygonaceae | Rumex | Physcion | Potential source of physcion derivatives. researchgate.net |
| Fabaceae | Cassia | Physcion | Potential source of physcion derivatives. researchgate.net |
Optimization of Semisynthetic Pathways for Scalable Production
In parallel with biotechnological methods, semisynthesis represents a viable strategy for producing Physcion 8-O-β-D-(6'-O-Malonylglucoside) on a larger scale. This approach would typically involve isolating a more abundant precursor, such as physcion itself, from a natural source and then chemically attaching the 6'-O-malonylglucoside moiety in the laboratory.
Future research in this area should focus on developing efficient and high-yield synthetic routes. This includes optimizing the selective glycosylation at the 8-hydroxy position of the physcion scaffold, followed by a regioselective malonylation of the glucose unit. Protecting group chemistry and enzymatic catalysis could be explored to improve the precision and efficiency of these synthetic steps, ultimately leading to a scalable process that can provide the pure compound required for extensive pharmacological and preclinical testing.
Role in Poly-Herbal Formulations and Complex Phytochemical Mixtures
Many of the plants known to contain physcion and its derivatives are used in traditional poly-herbal formulations to treat a variety of ailments, including liver diseases. nih.gov These complex mixtures rely on the synergistic or additive effects of multiple phytochemicals. A significant challenge and a vital area for future research is to understand the specific role that Physcion 8-O-β-D-(6'-O-Malonylglucoside) plays within these intricate formulations.
Investigating its interactions with other co-occurring compounds, such as other anthraquinones (e.g., emodin, chrysophanol), flavonoids, or lignans (B1203133) (e.g., phyllanthin, hypophyllanthin), is essential. nih.govnih.gov Does it enhance the activity of other components? Is its own activity modulated by the phytochemical matrix? Answering these questions through systematic in vitro combination studies and advanced analytical techniques will be key to deciphering the chemical ecology of traditional medicines and could provide a rationale for developing new, optimized botanical drugs.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Physcion 8-O-β-D-(6'-O-Malonylglucoside) in plant extracts?
Answer:
- HPLC-UV/ELSD or LC-MS : These methods are widely used for separation and quantification. For example, purity verification of Physcion derivatives (e.g., ≥98% by HPLC) is standard in reference substances .
- Structural Confirmation : Use NMR spectroscopy to confirm the malonylglucoside moiety, as the malonyl group introduces distinct chemical shifts in the ¹H and ¹³C spectra .
- Calibration Standards : Commercial reference standards (e.g., phyproof® or USP-grade) are critical for accurate quantification .
Q. How should Physcion 8-O-β-D-(6'-O-Malonylglucoside) be stored to maintain stability in experimental settings?
Answer:
- Powder Form : Store at -20°C for up to two years to prevent degradation of the malonyl group, which is sensitive to hydrolysis .
- Solubilized Form : Dissolve in anhydrous DMSO and store at -80°C for ≤1 year; avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can contradictory findings about Physcion 8-O-β-D-(6'-O-Malonylglucoside’s) effects on cell cycle arrest (G0/G1 vs. G2/M phase) be reconciled?
Answer:
- Mechanistic Context : The compound’s effects may depend on cell type-specific signaling. For example:
- Methodological Recommendations :
Q. What experimental designs are optimal for assessing the compound’s role in modulating ferroptosis?
Answer:
- Key Markers : Measure lipid peroxidation (e.g., malondialdehyde levels) and glutathione depletion .
- Genetic Knockdown : Use siRNA targeting ferroptosis regulators (e.g., GPX4, ACSL4) to validate specificity .
- Combination Studies : Test synergy with ferroptosis inducers (e.g., erastin) or inhibitors (e.g., ferrostatin-1) .
Q. How does the malonylglucoside modification influence bioavailability compared to non-malonylated derivatives (e.g., Physcion 8-O-β-D-glucopyranoside)?
Answer:
- Pharmacokinetic Studies :
- Enzymatic Stability : Test susceptibility to esterases in simulated gastric fluid to predict metabolic stability .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported anticancer activities of Physcion 8-O-β-D-(6'-O-Malonylglucoside)?
Answer:
- Critical Factors :
- Meta-Analysis : Review retracted or conflicting publications (Table 1 in ) to identify methodological flaws (e.g., inadequate controls).
Structural and Functional Insights
Q. What strategies can isolate Physcion 8-O-β-D-(6'-O-Malonylglucoside) from complex plant matrices like Polygonum multiflorum?
Answer:
- Extraction : Use ethanol-water (70:30 v/v) with 0.1% formic acid to enhance anthraquinone solubility .
- Purification : Employ preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
- Validation : Cross-check with published NMR data for malonylglucoside-specific peaks (e.g., δ 3.7–3.9 ppm for malonyl protons) .
Q. Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
